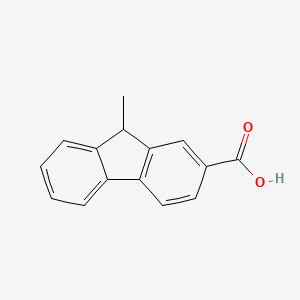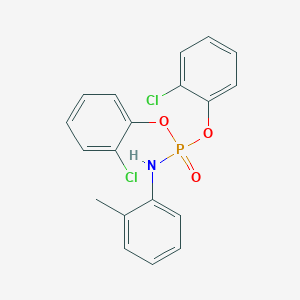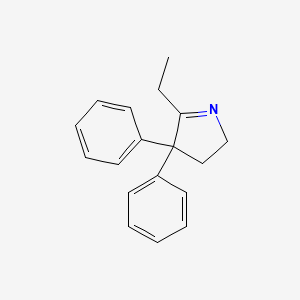![molecular formula C23H18N4O3S B11973886 2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetato de 2-[(5Z)-5-(1-alil-1,2-dihidro-3H-indol-3-ilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]fenilo es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Presenta una estructura única que combina una parte de indol, un anillo de tiazolo[3,2-b][1,2,4]triazol y un grupo acetato de fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Acetato de 2-[(5Z)-5-(1-alil-1,2-dihidro-3H-indol-3-ilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]fenilo típicamente implica varios pasos:
Formación de la parte de indol: La parte de indol se puede sintetizar mediante la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas.
Alización: El derivado de indol luego se alila usando bromuro de alilo en presencia de una base como carbonato de potasio.
Formación del anillo de tiazolo[3,2-b][1,2,4]triazol: Este paso implica la ciclización de un derivado de tiosemicarbazida con una α-halocetona apropiada en condiciones básicas.
Reacción de acoplamiento: Los intermediarios de indol y tiazolo[3,2-b][1,2,4]triazol se acoplan usando un agente de acoplamiento adecuado como N,N'-diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP).
Acetilación: Finalmente, el grupo acetato de fenilo se introduce mediante acetilación usando anhídrido acético en presencia de una base como piridina.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la escalabilidad. Esto podría incluir el uso de reactores de flujo continuo, síntesis asistida por microondas y otras técnicas avanzadas para mejorar la eficiencia de la reacción y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Acetato de 2-[(5Z)-5-(1-alil-1,2-dihidro-3H-indol-3-ilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]fenilo puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de los correspondientes derivados oxo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos alilo y acetato, usando nucleófilos como aminas o tioles.
Ciclización: Las reacciones de ciclización intramolecular pueden ocurrir en condiciones ácidas o básicas, lo que lleva a la formación de estructuras de anillo adicionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, óxido de cromo (VI), condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, condiciones anhidras.
Sustitución: Aminas, tioles, condiciones nucleofílicas.
Ciclización: Catalizadores ácidos o básicos, temperaturas elevadas.
Principales productos formados
Oxidación: Derivados oxo.
Reducción: Derivados reducidos.
Sustitución: Derivados sustituidos con varios grupos funcionales.
Ciclización: Estructuras de anillo adicionales.
Aplicaciones Científicas De Investigación
Acetato de 2-[(5Z)-5-(1-alil-1,2-dihidro-3H-indol-3-ilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]fenilo tiene varias aplicaciones de investigación científica:
Química medicinal: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente como agente antimicrobiano o anticancerígeno.
Síntesis orgánica: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, incluidos productos naturales y productos farmacéuticos.
Ciencia de materiales: La estructura heterocíclica del compuesto puede impartir propiedades electrónicas y ópticas interesantes, lo que lo hace útil en el desarrollo de materiales avanzados como semiconductores orgánicos y diodos emisores de luz (LED).
Estudios biológicos: Se puede utilizar como una sonda para estudiar varios procesos biológicos, incluida la inhibición enzimática y la unión a receptores.
Mecanismo De Acción
El mecanismo de acción de Acetato de 2-[(5Z)-5-(1-alil-1,2-dihidro-3H-indol-3-ilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]fenilo depende de su aplicación específica. En química medicinal, por ejemplo, el compuesto puede ejercer sus efectos mediante:
Inhibición enzimática: Unión al sitio activo de una enzima e inhibición de su actividad.
Unión a receptores: Interacción con receptores específicos en la superficie celular, lo que lleva a cambios en las vías de señalización celular.
Intercalación de ADN: Insertarse entre pares de bases de ADN, interrumpiendo la replicación y transcripción del ADN.
Comparación Con Compuestos Similares
Compuestos similares
Acetato de 2-[(5Z)-5-(1-alil-1,2-dihidro-3H-indol-3-ilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]fenilo: comparte similitudes con otros compuestos heterocíclicos, como:
Singularidad
La singularidad de Acetato de 2-[(5Z)-5-(1-alil-1,2-dihidro-3H-indol-3-ilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]fenilo radica en su combinación específica de grupos funcionales y estructuras cíclicas, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C23H18N4O3S |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
[2-[(5Z)-6-oxo-5-(1-prop-2-enyl-2H-indol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C23H18N4O3S/c1-3-12-26-13-17(15-8-4-6-10-18(15)26)20-22(29)27-23(31-20)24-21(25-27)16-9-5-7-11-19(16)30-14(2)28/h3-11H,1,12-13H2,2H3/b20-17+ |
Clave InChI |
FVKXMZAERCNEMY-LVZFUZTISA-N |
SMILES isomérico |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C\4/CN(C5=CC=CC=C45)CC=C)/SC3=N2 |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=C4CN(C5=CC=CC=C45)CC=C)SC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)

![4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B11973862.png)
![3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973869.png)
![Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973874.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11973875.png)

